1,4-Benzenediol, 2,5-di-sec-dodecyl-
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Overview
Description
2,5-Di-sec-dodecylhydroquinone is an organic compound with the molecular formula C30H54O2 and a molecular weight of 446.74856 g/mol It is a derivative of hydroquinone, where the hydrogen atoms at the 2 and 5 positions are replaced by sec-dodecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-sec-dodecylhydroquinone typically involves the alkylation of hydroquinone with sec-dodecyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete substitution .
Industrial Production Methods
In an industrial setting, the production of 2,5-Di-sec-dodecylhydroquinone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-sec-dodecylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced back to hydroquinone derivatives under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sec-dodecyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinone derivatives, and substituted hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Di-sec-dodecylhydroquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Di-sec-dodecylhydroquinone involves its ability to donate electrons and act as an antioxidant. It can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets and pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of sec-dodecyl groups.
2,5-Dimethylhydroquinone: A simpler derivative with methyl groups, used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
2,5-Di-sec-dodecylhydroquinone is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other hydroquinone derivatives may not be as effective .
Properties
CAS No. |
60350-71-2 |
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Molecular Formula |
C30H54O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
InChI Key |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
Origin of Product |
United States |
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